

Spectroscopic Characterization of 5-Bromo-2-(methylsulfinyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(methylsulfinyl)pyridine

CAS No.: 1193244-90-4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **5-Bromo-2-(methylsulfinyl)pyridine**. As a key intermediate in medicinal chemistry and materials science, a thorough understanding of its spectral properties is crucial for synthesis, quality control, and structural elucidation. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. While direct experimental data for **5-Bromo-2-(methylsulfinyl)pyridine** is not widely published, this guide synthesizes information from structurally related analogs and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

5-Bromo-2-(methylsulfinyl)pyridine possesses a unique combination of functional groups that influence its electronic and, consequently, its spectroscopic properties. The pyridine ring provides a heterocyclic aromatic core. The bromine atom at the 5-position acts as an electron-withdrawing group through induction, while the methylsulfinyl group at the 2-position is a chiral

sulfoxide that can be expected to exert a significant electronic and steric influence on the molecule.

Caption: Molecular structure of **5-Bromo-2-(methylsulfinyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **5-Bromo-2-(methylsulfinyl)pyridine** are summarized below.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine ring.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
-S(O)CH ₃	~2.7 - 2.9	Singlet	N/A	The methyl protons are adjacent to the electron-withdrawing sulfoxide group, leading to a downfield shift compared to a simple methyl sulfide.
H-3	~7.8 - 8.0	Doublet of doublets	J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5	This proton is ortho to the electron-withdrawing sulfinyl group, resulting in a downfield shift. It will show a large coupling to H-4 and a small long-range coupling to H-6.
H-4	~8.0 - 8.2	Doublet of doublets	J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5	This proton is situated between the bromine and the nitrogen atom's influence, leading to a significant downfield shift. It will exhibit

coupling to both
H-3 and H-6.

H-6

~8.6 - 8.8

Doublet

$J(\text{H6-H4}) \approx 2.5$

This proton is
ortho to the
nitrogen atom
and will be the
most deshielded
aromatic proton.
It will appear as
a doublet due to
coupling with H-
4.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Carbon	Predicted Chemical Shift (ppm)	Rationale
-S(O)CH ₃	~40 - 45	The methyl carbon is attached to the sulfoxide group, resulting in a moderate downfield shift.
C-2	~160 - 165	This carbon is directly attached to the electronegative nitrogen and the sulfinyl group, causing a significant downfield shift.
C-3	~122 - 126	This carbon is expected to be relatively upfield compared to the other aromatic carbons due to its position relative to the substituents.
C-4	~140 - 145	The deshielding effect of the adjacent bromine atom will cause a downfield shift for this carbon.
C-5	~115 - 120	The carbon bearing the bromine atom will be significantly shielded by the heavy atom effect.
C-6	~150 - 155	The carbon atom ortho to the nitrogen will be strongly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Bromo-2-(methylsulfinyl)pyridine**, electron ionization (EI) would likely lead to the following observations.

Ion	Predicted m/z	Interpretation
[M] ⁺	234/236	The molecular ion peak will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹ Br and ⁸¹ Br).[1]
[M-O] ⁺	218/220	Loss of an oxygen atom from the sulfoxide group is a common fragmentation pathway.
[M-CH ₃] ⁺	219/221	Loss of the methyl group.
[M-S(O)CH ₃] ⁺	155/157	Cleavage of the C-S bond, resulting in the 5-bromopyridine cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Rationale
C-H (aromatic)	~3050 - 3100	Stretching	Characteristic for aromatic C-H bonds.
C-H (aliphatic)	~2900 - 3000	Stretching	Corresponding to the methyl group.
C=N, C=C	~1550 - 1600	Ring stretching	Vibrations of the pyridine ring.
S=O	~1040 - 1060	Stretching	The sulfoxide S=O stretch is a strong and characteristic absorption.[2]
C-Br	~500 - 600	Stretching	The C-Br stretching vibration is typically found in the fingerprint region.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5-Bromo-2-(methylsulfinyl)pyridine**.

NMR Spectroscopy

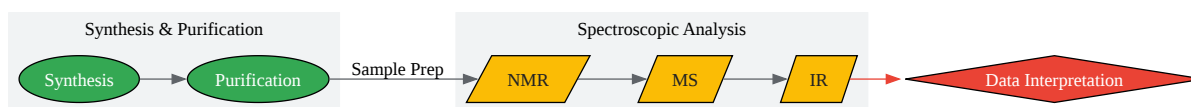
- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
- **¹H NMR Acquisition:** Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

Mass Spectrometry (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
- Ionization: Use a standard electron ionization energy of 70 eV.
- Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

IR Spectroscopy (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Record the spectrum over the range of $4000-400\text{ cm}^{-1}$.^[3]
- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.



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Caption: Workflow for the spectroscopic analysis of **5-Bromo-2-(methylsulfinyl)pyridine**.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for **5-Bromo-2-(methylsulfinyl)pyridine**. By leveraging data from analogous structures and fundamental principles, researchers, scientists, and drug development professionals can better anticipate the spectral features of this important chemical intermediate. The provided protocols offer a standardized approach for experimental verification. This comprehensive understanding is essential for ensuring the identity, purity, and

structural integrity of **5-Bromo-2-(methylsulfinyl)pyridine** in various research and development applications.

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